molecular formula C15H27NO3 B2529205 tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate CAS No. 1420955-72-1

tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B2529205
CAS No.: 1420955-72-1
M. Wt: 269.385
InChI Key: NLWDPVNUVVOIJT-UHFFFAOYSA-N
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Description

tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate: is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Its structure features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl ester. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: 8-(carboxymethyl)-2-azaspiro[4.5]decane-2-carboxylate.

    Reduction: 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-methanol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Mechanism of Action

The mechanism by which tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context .

Comparison with Similar Compounds

  • tert-Butyl 2-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

Uniqueness: tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate is unique due to its specific spiro linkage and the presence of both a hydroxymethyl and a tert-butyl ester group.

Properties

IUPAC Name

tert-butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-9-8-15(11-16)6-4-12(10-17)5-7-15/h12,17H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWDPVNUVVOIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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